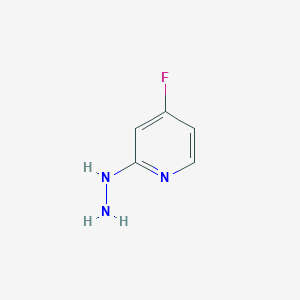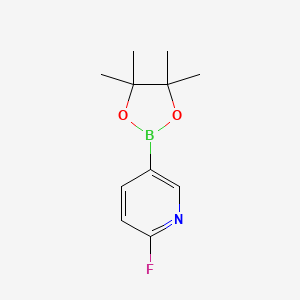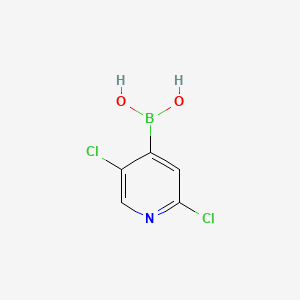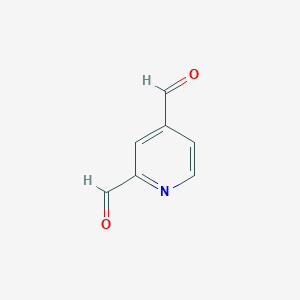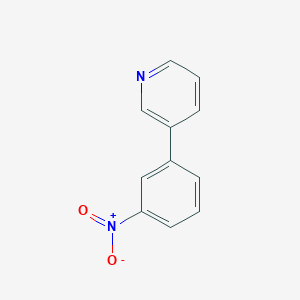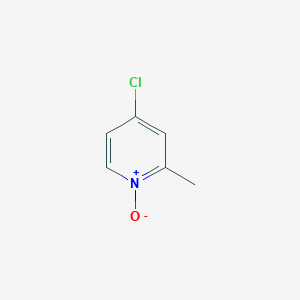
4-Chloro-2-methylpyridine 1-oxide
概述
描述
4-Chloro-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is known for its stability under acidic conditions and its ability to form complexes with various metal ions, making it valuable in different scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyridine 1-oxide typically involves the oxidation of 4-chloro-2-methylpyridine. One common method includes the use of hydrogen peroxide and urea in tetrahydrofuran (THF) as the solvent. The reaction is initiated by cooling the mixture to 0°C, followed by the addition of trifluoroacetic anhydride. The reaction mixture is then allowed to warm to room temperature, and the completion of the reaction is monitored by liquid chromatography-mass spectrometry (LCMS). The product is purified by flash chromatography on silica gel .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert atmospheres and proper handling of reagents, are crucial to ensure the safe production of this compound .
化学反应分析
Types of Reactions: 4-Chloro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Formation of pyridine N-oxides with additional functional groups.
Reduction: Formation of 4-chloro-2-methylpyridine.
Substitution: Formation of various substituted pyridines
科学研究应用
4-Chloro-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in the extraction of actinides and lanthanides from nuclear waste.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-Chloro-2-methylpyridine 1-oxide involves its ability to form complexes with metal ions. The oxygen atom in the N-oxide group acts as a donor, coordinating with metal ions to form stable complexes. This property is particularly useful in the extraction and separation of metal ions from mixtures. The compound’s reactivity is influenced by the electronic effects of the chlorine and methyl groups, which can affect its interaction with other molecules and reagents .
相似化合物的比较
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
- 4-Chloro-2,3-dimethylpyridine 1-oxide
Comparison: 4-Chloro-2-methylpyridine 1-oxide is unique due to its specific substitution pattern, which influences its chemical reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming stable complexes with metal ions, making it particularly valuable in nuclear waste management and other applications requiring selective metal ion extraction .
属性
IUPAC Name |
4-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILJAVYTROIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480670 | |
| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-08-2 | |
| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

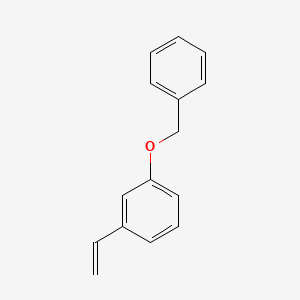
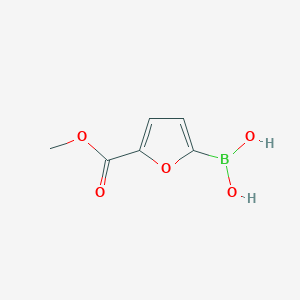
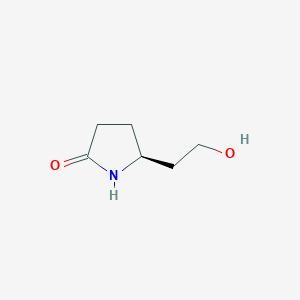
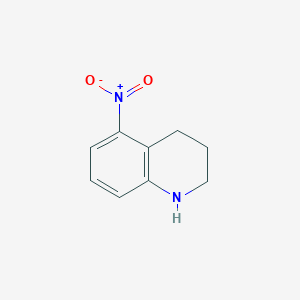
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)



